Lodamin

Description

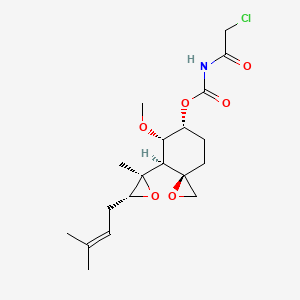

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHZHSPISPJWHW-PVDLLORBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041141 | |

| Record name | o-(Chloroacetylcarbamoyl)fumagillol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129298-91-5 | |

| Record name | Lodamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129298-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Chloroacetylcarbamoylfumagillol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129298915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TNP-470 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tnp-470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(Chloroacetylcarbamoyl)fumagillol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxyiranyl]-1-oxaspirol[2.5]oct-6-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TNP-470 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47GR46481 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lodamin: A Nanotechnological Approach to Potent and Orally Bioavailable Angiogenesis Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, progression, and metastasis.[1] Targeting this pathway has become a cornerstone of modern cancer therapy.[2] TNP-470, a synthetic analog of fumagillin, is one of the most potent and broad-spectrum angiogenesis inhibitors known.[3][4] However, its clinical utility has been hampered by poor oral bioavailability, a short plasma half-life, and significant neurotoxicity at effective doses.[2][5] Lodamin, a novel nanopolymeric micelle formulation of TNP-470, was developed to overcome these limitations.[3] By conjugating TNP-470 to a monomethoxy-polyethylene glycol-polylactic acid (mPEG-PLA) copolymer, this compound self-assembles into micelles that protect the active drug, enable oral administration, and mitigate toxicity.[2][3] This guide provides an in-depth technical overview of this compound's mechanism of action, preclinical efficacy, and the experimental protocols used to validate its anti-angiogenic properties.

This compound Formulation and Structure

This compound is a sophisticated drug delivery system designed to enhance the therapeutic profile of TNP-470.[6] The formulation consists of the active drug, TNP-470, chemically conjugated to an amphiphilic diblock copolymer, mPEG-PLA.[2] In an aqueous environment, these conjugates spontaneously self-assemble into spherical polymeric micelles, typically 10-100 nm in diameter.[2]

-

Core: The hydrophobic TNP-470 is sequestered in the micelle's core.[2] This encapsulation protects the drug from the acidic environment of the stomach.[2][7]

-

Shell: The hydrophilic poly(ethylene glycol) (PEG) portion forms the outer shell, rendering the nanoparticle water-soluble and stable in circulation.[2]

This structure allows this compound to be absorbed through the intestine after oral administration, selectively accumulate in tumor tissue, and act as a slow-release reservoir for TNP-470.[3][7]

Core Mechanism of Action: MetAP2 Inhibition

The anti-angiogenic activity of this compound is conferred by its active component, TNP-470. The primary molecular target of TNP-470 is Methionine aminopeptidase-2 (MetAP2) , an enzyme highly expressed in proliferating endothelial cells.[4][5][8]

TNP-470 irreversibly inactivates MetAP2, which blocks the post-translational processing of key proteins necessary for cell cycle progression.[4][9] This disruption of protein synthesis leads to the cytostatic inhibition of endothelial cell proliferation, a critical step in the angiogenic cascade.[4][10] By preventing the growth of endothelial cells, TNP-470 effectively shuts down the formation of new blood vessels required to supply tumors with oxygen and nutrients.[6] While other potential targets like p21, p53, and Rac1 have been proposed, the inhibition of MetAP2 remains the most well-defined mechanism.[6]

Quantitative Preclinical Efficacy

This compound has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical models. Its efficacy is markedly superior to orally administered free TNP-470, which shows no effect on tumor growth.[2] The data below summarizes key quantitative findings from in vivo studies.

| Model / Assay | Treatment Group | Endpoint | Result | Citation |

| Subcutaneous Lewis Lung Carcinoma | Oral this compound | Tumor Growth Inhibition | ~87% | [2] |

| Subcutaneous B16/F10 Melanoma | Oral this compound | Tumor Growth Inhibition | ~77% | [2] |

| VEGF Corneal Micropocket Assay | Oral this compound | Inhibition of Vessel Growth | 40% | [2] |

| Liver Metastasis Model | Oral this compound | Survival at 20 Days | 100% | [6] |

| Liver Metastasis Model | Oral Free TNP-470 | Survival at 20 Days | <50% | [6] |

Key Experimental Protocols and Methodologies

The anti-angiogenic effects of this compound have been validated using several standard in vivo and in vitro assays.

In Vivo Tumor Growth Inhibition

This protocol assesses the ability of a compound to suppress the growth of established tumors in an animal model.

-

Cell Implantation: Lewis Lung Carcinoma or B16/F10 melanoma cells are injected subcutaneously into the flank of mice.

-

Treatment: Once tumors are established, mice are treated with daily oral doses of this compound or a vehicle control.

-

Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., CD31 staining for microvessel density) to confirm the reduction in angiogenesis.[2]

Corneal Micropocket Assay

This assay provides a direct in vivo measurement of a compound's ability to inhibit growth factor-induced neovascularization in an avascular tissue.[11]

-

Pellet Implantation: A small pellet containing a pro-angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF), is surgically implanted into a pocket created in the cornea of a mouse.[2]

-

Treatment: Animals are treated with oral this compound or a vehicle control.

-

Angiogenesis Measurement: After a set period (e.g., 6 days), the cornea is examined under a microscope. The area of new blood vessel growth sprouting from the limbus towards the pellet is measured and quantified.[2]

Matrigel Plug Assay

This widely used assay evaluates the formation of new blood vessels in vivo within a matrix that mimics the basement membrane.[12][13]

-

Preparation: Matrigel, a solubilized basement membrane preparation, is mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound or vehicle.

-

Injection: The liquid Matrigel mixture is injected subcutaneously into mice, where it forms a solid gel plug at body temperature.

-

Vessel Infiltration: Over several days, host endothelial cells migrate into the plug and form a network of new blood vessels.

-

Analysis: The plug is surgically removed, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug (an index of blood perfusion) or by histological staining for endothelial cell markers like CD31.[12]

Endothelial Cell-Based Assays

In vitro assays using cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are crucial for dissecting the specific cellular effects of anti-angiogenic agents.

-

Proliferation Assay: Endothelial cells are seeded in multi-well plates and treated with this compound at various concentrations. Cell proliferation is measured over time using methods like direct cell counting or metabolic assays (e.g., MTT, XTT). This compound has been shown to significantly inhibit endothelial cell proliferation.[2]

-

Migration Assay: The effect of this compound on endothelial cell motility is often tested using a Boyden chamber or wound healing ("scratch") assay.[14][15] In these assays, a chemoattractant gradient (like VEGF) is used to stimulate cell movement, and the inhibitory effect of the compound is quantified.

-

Tube Formation Assay: Endothelial cells are plated on a layer of Matrigel, which induces them to differentiate and form capillary-like tubular structures. The ability of this compound to inhibit this process is assessed by imaging the plates and quantifying parameters such as the number of branch points and total tube length.

Pharmacokinetics, Biodistribution, and Safety

A major advantage of the this compound formulation is its improved pharmacokinetic and safety profile compared to its parent compound, TNP-470.[2][7]

-

Oral Bioavailability: The mPEG-PLA micelle structure protects TNP-470 from degradation in the stomach, allowing for effective absorption from the intestine.[2] This enables chronic oral administration, a significant benefit for long-term cancer therapy or prevention.[3][6]

-

Biodistribution: Following oral administration, this compound selectively accumulates in tumor tissue and the liver.[2][3][6] This targeted distribution enhances its anti-tumor and anti-metastatic efficacy, particularly against liver metastases.[3][6]

-

Safety Profile: Crucially, the polymeric formulation prevents this compound from crossing the blood-brain barrier.[2][6] This eliminates the dose-limiting neurotoxicity observed in clinical trials with free TNP-470, allowing for the administration of effective anti-angiogenic doses without adverse neurological side effects.[2][7]

Conclusion

This compound represents a successful application of nanomedicine to solve critical challenges in drug delivery. By reformulating the potent anti-angiogenic agent TNP-470 into a polymeric micelle, researchers have created a first-in-class, orally bioavailable, and non-toxic angiogenesis inhibitor.[2][13] Its broad-spectrum activity, coupled with its ability to be administered chronically and its efficacy against metastasis, makes this compound a highly promising candidate for cancer therapy, maintenance therapy to prevent recurrence, and potentially for treating other diseases driven by pathological angiogenesis, such as age-related macular degeneration.[3][7][13]

References

- 1. Novel Drugs with High Efficacy against Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. An orally delivered small-molecule formulation with antiangiogenic and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TNP-470 - Biochemicals - CAT N°: 16449 [bertin-bioreagent.com]

- 5. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hitting the mother lode of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New oral angiogenesis inhibitor offers potential nontoxic therapy for a wide range of cancers | EurekAlert! [eurekalert.org]

- 8. Suppression of autoimmune retinal inflammation by an antiangiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Lonidamine Causes Inhibition of Angiogenesis-Related Endothelial Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 13. Broad spectrum antiangiogenic treatment for ocular neovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Migration assay for endothelial cells in multiwells. Application to studies on the effect of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anlotinib inhibits angiogenesis via suppressing the activation of VEGFR2, PDGFRβ and FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of Lodamin's Active Component, TNP-470: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lodamin's active component, TNP-470 (also known as AGM-1470), is a potent anti-angiogenic agent that has been the subject of extensive research. This technical guide delves into the core of its mechanism of action, focusing on its direct molecular target and the subsequent signaling pathways it modulates. Through a comprehensive review of published literature, this document provides quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and cellular consequences of TNP-470 activity. The primary molecular target of TNP-470 has been unequivocally identified as Methionine Aminopeptidase-2 (MetAP2), a critical enzyme in protein maturation. By covalently binding to and inhibiting MetAP2, TNP-470 triggers a cascade of events that ultimately lead to cell cycle arrest, particularly in endothelial cells, thereby inhibiting the formation of new blood vessels.

The Molecular Target: Methionine Aminopeptidase-2 (MetAP2)

TNP-470, a synthetic analog of fumagillin (B1674178), exerts its biological effects through the specific and irreversible inhibition of Methionine Aminopeptidase-2 (MetAP2)[1][2]. MetAP2 is a metalloprotease responsible for cleaving the initiator methionine from newly synthesized proteins, a crucial step in protein maturation and function. TNP-470 demonstrates high specificity for MetAP2 and does not significantly inhibit the closely related isoform, MetAP1[1].

Mechanism of Covalent Inhibition

TNP-470 possesses a reactive epoxide group that is essential for its inhibitory activity. This epoxide group forms a covalent bond with a specific histidine residue, His-231, located within the active site of human MetAP2[2]. This irreversible binding permanently inactivates the enzyme, preventing it from processing its natural substrates.

Quantitative Analysis of TNP-470 Inhibition

The potency of TNP-470's inhibition of MetAP2 has been quantified through various in vitro and cellular assays. The following table summarizes the key inhibitory concentrations.

| Parameter | Value | Target/System | Reference |

| Enzymatic IC50 | 1 nM | Human MetAP2 | [1] |

| Cellular IC50 (Endothelial Cells) | 25 pM | Human Umbilical Vein Endothelial Cells (HUVEC) Proliferation | [1] |

| Cellular IC50 (Endothelial Cells) | 37 pM | Bovine Aortic Endothelial Cell (BAEC) Proliferation | [1] |

| Cellular IC50 (Cancer Cells) | 1.78 ± 0.8 µg/mL (72h) | KKU-M213 Cholangiocarcinoma Cells | [3] |

| Cellular IC50 (Cancer Cells) | 2.43 ± 0.5 µg/mL (72h) | KKU-M214 Cholangiocarcinoma Cells | [3] |

Downstream Signaling Pathway: MetAP2 Inhibition to Cell Cycle Arrest

The inhibition of MetAP2 by TNP-470 initiates a signaling cascade that culminates in cell cycle arrest, primarily in the G1 phase. This effect is particularly pronounced in endothelial cells, explaining the potent anti-angiogenic properties of the compound.

The key steps in the signaling pathway are as follows:

-

MetAP2 Inhibition : TNP-470 covalently binds to and inactivates MetAP2.

-

p53 Activation : The inactivation of MetAP2 leads to the activation of the tumor suppressor protein p53[2]. The precise mechanism linking MetAP2 inhibition to p53 activation is an area of ongoing research.

-

p21WAF1/CIP1 Upregulation : Activated p53 transcriptionally upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1[2].

-

CDK Inhibition : p21 binds to and inhibits the activity of cyclin E-CDK2 complexes.

-

G1 Cell Cycle Arrest : The inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a block in the G1/S phase transition of the cell cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular target and mechanism of action of TNP-470.

MetAP2 Enzymatic Assay

This protocol is adapted from a published study and is designed to measure the enzymatic activity of MetAP2 and the inhibitory effect of TNP-470.

Materials:

-

Recombinant human MetAP2

-

TNP-470

-

Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 0.1 mM CoCl2

-

Substrate: L-Methionyl-Alanine-Serine (Met-Ala-Ser)

-

Developing Reagent: L-amino acid oxidase, horseradish peroxidase, and a suitable chromogenic substrate (e.g., Amplex Red)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of TNP-470 in the assay buffer.

-

In a 96-well plate, add 10 µL of each TNP-470 dilution or vehicle control (DMSO).

-

Add 70 µL of assay buffer containing recombinant MetAP2 to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of the Met-Ala-Ser substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the developing reagent.

-

Incubate at 37°C for 15 minutes or until a stable color develops.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition for each TNP-470 concentration and determine the IC50 value.

Affinity Purification of MetAP2 using a Biotinylated Fumagillin Analog

This protocol describes a method to demonstrate the direct interaction between a fumagillin analog and MetAP2 from cell lysates, adapted from a published study using a biotinylated fumagillin analog[4]. A similar approach can be used with a biotinylated TNP-470 analog.

Materials:

-

Cells expressing MetAP2 (e.g., HUVECs)

-

Biotinylated fumagillin or TNP-470 analog

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors

-

Streptavidin-agarose beads

-

Wash Buffer: Lysis buffer with 500 mM NaCl

-

Elution Buffer: SDS-PAGE sample buffer

-

Anti-MetAP2 antibody for Western blotting

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with the biotinylated fumagillin/TNP-470 analog at the desired concentration and for the specified time. Include an untreated control.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-MetAP2 antibody to detect the pulled-down MetAP2.

Co-Immunoprecipitation (Co-IP) for MetAP2 Interaction Analysis

This generalized protocol, based on established methods, can be adapted to study the interaction of MetAP2 with other proteins following TNP-470 treatment.

Materials:

-

Cells of interest

-

TNP-470

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors

-

Anti-MetAP2 antibody for immunoprecipitation

-

Protein A/G agarose (B213101) or magnetic beads

-

Antibody against the protein of interest for Western blotting

-

IgG control antibody

Procedure:

-

Treat cells with TNP-470 or vehicle control.

-

Lyse cells in Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-MetAP2 antibody or an IgG control overnight at 4°C.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads extensively with Co-IP lysis buffer.

-

Elute the immunocomplexes with SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an antibody against the putative interacting protein.

Conclusion

The molecular target of this compound's active component, TNP-470, is unequivocally Methionine Aminopeptidase-2. The irreversible covalent inhibition of MetAP2 by TNP-470 initiates a well-defined signaling cascade involving the activation of p53 and upregulation of p21, leading to G1 cell cycle arrest. This mechanism provides a solid foundation for understanding the potent anti-angiogenic effects of TNP-470 and serves as a critical knowledge base for researchers and professionals in the field of drug development. The experimental protocols provided herein offer a practical guide for further investigation into the nuanced molecular interactions and cellular consequences of MetAP2 inhibition.

References

Lodamin's Impact on the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodamin, a polymeric nanoparticle formulation of the potent anti-angiogenic agent TNP-470, exerts its anti-cancer effects through a multi-faceted mechanism that includes the modulation of critical cellular signaling pathways. This technical guide provides an in-depth examination of this compound's effect on the p53 signaling pathway, a central regulator of cell cycle progression and apoptosis. By inhibiting methionine aminopeptidase-2 (MetAP2), the active compound TNP-470 triggers a cascade of events leading to the activation of p53. This guide synthesizes the available quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the signaling cascade and experimental workflows. The information presented herein is intended to support further research and drug development efforts targeting the p53 pathway in oncology.

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1] In response to cellular stress, such as DNA damage, p53 can induce cell cycle arrest to allow for DNA repair or trigger apoptosis to eliminate irreparably damaged cells.[1] The p53 signaling pathway is therefore a critical target in cancer therapy.

This compound is an advanced nano-formulation designed for the oral administration of TNP-470, a potent inhibitor of angiogenesis.[2] TNP-470's primary molecular target is methionine aminopeptidase-2 (MetAP2).[3] Inhibition of MetAP2 by TNP-470 has been shown to induce cell cycle arrest, particularly in endothelial cells, through the activation of the p53 signaling pathway.[2][3] This guide will explore the molecular mechanisms underlying this interaction, presenting key quantitative data and experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of TNP-470, the active component of this compound, on the p53 signaling pathway and cellular proliferation.

Table 1: Effect of TNP-470 on Protein and mRNA Levels

| Cell Line | Treatment | Target Molecule | Fold Change | Reference |

| Mouse Pulmonary Endothelial (MPE) Cells | 10 nM TNP-470 | p53 protein | 3-fold increase | [4] |

| Bovine Aortic Endothelial (BAE) Cells | 1 nM TNP-470 (12h) | p21CIP/WAF mRNA | 2-fold increase | [4] |

| HT-1080 Fibrosarcoma Cells | TNP-470 | p53 protein | Increase within 3 hours | [5] |

| HT-1080 Fibrosarcoma Cells | TNP-470 | p21 mRNA | Increased | [5] |

Table 2: Effect of TNP-470 on Cell Proliferation (IC50 Values)

| Cell Line | p53 Status | IC50 of TNP-470 | Reference |

| Mouse Pulmonary Endothelial (MPE) Cells | Wild-type | Subnanomolar | [4] |

| p53-/- MPE Cells | Null | > 1 µM | [1] |

| p21CIP/WAF-/- MPE Cells | Null | > 1 µM | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Wild-type | 100 pg/ml | [6] |

| MIAPaCa-2 (Pancreatic Cancer) | Mutant | > 1 µg/ml | [6] |

| AsPC-1 (Pancreatic Cancer) | Mutant | > 1 µg/ml | [6] |

| Capan-1 (Pancreatic Cancer) | Wild-type | > 1 µg/ml | [6] |

| KKU-M213 (Cholangiocarcinoma) | Not specified | 16.86 ± 0.9 µg/mL (24h), 3.16 ± 0.6 µg/mL (48h), 1.78 ± 0.8 µg/mL (72h) | [7] |

| KKU-M214 (Cholangiocarcinoma) | Not specified | 22 ± 0.9 µg/mL (24h), 9.43 ± 0.8 µg/mL (48h), 2.43 ± 0.5 µg/mL (72h) | [7] |

Signaling Pathway

This compound, through its active component TNP-470, initiates a signaling cascade that culminates in p53-mediated cell cycle arrest. The inhibition of MetAP2 is the primary event that triggers this pathway. The subsequent activation of p53 leads to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. This, in turn, inhibits the cyclin E-Cdk2 complex, preventing the hyperphosphorylation of the retinoblastoma protein (pRB) and ultimately causing a G1 phase cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's (TNP-470's) effect on the p53 signaling pathway.

Cell Culture and Synchronization

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Bovine Aortic Endothelial (BAE) cells, Mouse Pulmonary Endothelial (MPE) cells from wild-type, p53-/-, and p21-/- mice, and various cancer cell lines (e.g., HT-1080).

-

Culture Conditions: HUVECs are cultured in EGM-2 medium. Other cell lines are maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Synchronization: For cell cycle analysis, cells like HUVECs can be synchronized at the G0/G1 phase by density arrest.

Western Blot Analysis

-

Objective: To determine the protein levels of p53, p21, and other cell cycle-related proteins.

-

Procedure:

-

Treat synchronized cells with specified concentrations of TNP-470 for various time points.

-

Lyse the cells in a suitable lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies against p53, p21, p27, Cdk2, and actin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

Objective: To measure the mRNA levels of p53 and its target genes, such as p21.

-

Procedure:

-

Treat cells with TNP-470 as described for Western blotting.

-

Isolate total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

-

Perform PCR amplification using primers specific for p21, p53, and a housekeeping gene (e.g., actin) for normalization.

-

Analyze the PCR products by agarose (B213101) gel electrophoresis.

-

[3H]Thymidine Incorporation Assay

-

Objective: To assess the rate of DNA synthesis as a measure of cell proliferation.

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of TNP-470 for 24 hours.

-

Pulse-label the cells with [3H]thymidine (1 µCi) for an additional 6 hours.

-

Harvest the cells and measure the amount of incorporated tritium (B154650) using a scintillation counter.

-

Calculate the percentage of proliferation relative to untreated control cells.

-

Corneal Micropocket Angiogenesis Assay

-

Objective: To evaluate the anti-angiogenic effect of TNP-470 in vivo.

-

Procedure:

-

Implant pellets containing an angiogenic factor (e.g., bFGF) into the corneas of mice (e.g., wild-type and p21-/- mice).

-

Administer TNP-470 or a vehicle control systemically to the mice.

-

After a set period (e.g., 10 days), quantify the extent of new blood vessel growth in the cornea by measuring the mean summed length of all new vessels.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the impact of a compound like this compound on the p53 signaling pathway and cell proliferation.

Discussion and Future Directions

The evidence strongly indicates that this compound, through its active metabolite TNP-470, activates the p53 signaling pathway, leading to p21-mediated cell cycle arrest in endothelial cells. This mechanism is a key contributor to its anti-angiogenic and anti-tumor effects. The resistance of p53- and p21-deficient cells to TNP-470 underscores the critical role of this pathway.[3][4]

While the primary outcome of p53 activation by TNP-470 appears to be cytostatic, the potential for inducing apoptosis under different cellular contexts warrants further investigation. The precise molecular link between MetAP2 inhibition and p53 activation remains an area for future research. Elucidating these upstream signaling events could reveal novel targets for therapeutic intervention.

Furthermore, as this compound is a nano-formulation, studies specifically comparing its effects on the p53 pathway to that of free TNP-470 would be valuable to understand any potential contributions of the delivery system to the observed biological activity.

Conclusion

This compound's ability to activate the p53 signaling pathway represents a significant aspect of its anti-cancer mechanism. By inducing p53-dependent cell cycle arrest in the tumor vasculature, this compound can effectively inhibit angiogenesis and suppress tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and exploit the therapeutic potential of targeting the p53 pathway with novel drug delivery systems like this compound.

References

- 1. pnas.org [pnas.org]

- 2. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Angiogenesis inhibitor TNP-470 reduces human pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

The Anti-Angiogenic Pathway of Lodamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodamin is a novel, orally available anti-angiogenic nanodrug. It is a polymeric micellar formulation of TNP-470, a synthetic analog of the fungal-derived compound fumagillin. The nanoparticle formulation of this compound enhances the bioavailability and stability of TNP-470, allowing for oral administration and preferential accumulation in tumor tissues and the liver.[1][2] this compound exhibits broad-spectrum anti-angiogenic activity, effectively inhibiting primary tumor growth and metastasis in preclinical models.[1][3] This technical guide provides an in-depth exploration of the molecular pathways and experimental validation of this compound's anti-angiogenic effects, with a focus on its core mechanism of action.

Core Anti-Angiogenic Pathway: Inhibition of Methionine Aminopeptidase (B13392206) 2 (MetAP2)

The primary molecular target of this compound's active component, TNP-470, is Methionine Aminopeptidase 2 (MetAP2), a key enzyme involved in protein maturation.[4] MetAP2 is responsible for cleaving the N-terminal methionine from nascent polypeptide chains.[5] Inhibition of MetAP2 by TNP-470 is an irreversible covalent modification. This enzymatic inhibition is the initiating event in a signaling cascade that culminates in the cytostatic arrest of endothelial cells, thereby preventing the formation of new blood vessels.[4]

Signaling Cascade from MetAP2 Inhibition to Cell Cycle Arrest

The inhibition of MetAP2 by TNP-470 in endothelial cells triggers a specific signaling pathway that leads to G1 phase cell cycle arrest.[2][3][6] This pathway is notably dependent on the tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitor p21WAF1/Cip1.[1][2][3][7][8]

The key steps in this pathway are:

-

MetAP2 Inhibition: TNP-470, released from the this compound micelles, covalently binds to and inactivates MetAP2 in endothelial cells.

-

p53 Activation: The inhibition of MetAP2 leads to the activation and accumulation of p53 protein.[1][2][3][7][8] The precise mechanism linking MetAP2 inhibition to p53 activation is not fully elucidated but is a critical step in the anti-angiogenic response.

-

p21WAF1/Cip1 Upregulation: Activated p53 acts as a transcription factor, binding to the promoter of the CDKN1A gene and upregulating the expression of the p21WAF1/Cip1 protein.[1][2][3][7][8]

-

G1 Cell Cycle Arrest: p21WAF1/Cip1 is a potent inhibitor of cyclin-dependent kinases, particularly CDK2 and CDK4/6. By inhibiting these CDKs, p21WAF1/Cip1 prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the E2F transcription factors inactive. This blocks the transition from the G1 to the S phase of the cell cycle, resulting in a cytostatic arrest of endothelial cell proliferation.[1][3][4]

This p53-p21-mediated pathway is crucial for the anti-angiogenic effect of TNP-470, as endothelial cells lacking functional p53 or p21 are resistant to its cytostatic effects.[1][3][7][8]

References

- 1. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The development of MetAP-2 inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Novel inhibitors targeted to methionine aminopeptidase 2 (MetAP2) strongly inhibit the growth of cancers in xenografted nude model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Lodamin: A Technical Guide to a Novel Methionine Aminopeptidase-2 (MetAP2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodamin is a next-generation, orally bioavailable, broad-spectrum angiogenesis inhibitor. It is a polymeric nanoparticle formulation of TNP-470, a potent and well-characterized inhibitor of methionine aminopeptidase-2 (MetAP2).[1][2][3][4] By leveraging nanotechnology, this compound overcomes the limitations of its parent compound, offering enhanced oral availability, a longer half-life, and selective accumulation in tumor tissue, all while mitigating the neurotoxicity associated with TNP-470.[3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a MetAP2 inhibitor, quantitative efficacy data, detailed experimental protocols for its evaluation, and its potential in therapeutic applications.

Introduction to MetAP2 and the Rationale for Inhibition

Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a critical step in protein maturation and function.[6][7][8] The type 2 isoform, MetAP2, has been identified as a key regulator of endothelial cell proliferation and, consequently, a compelling target for anti-angiogenic therapies.[6][9] Angiogenesis, the formation of new blood vessels, is a crucial process for the growth and metastasis of solid tumors and is also implicated in other neovascular diseases like age-related macular degeneration (AMD).[2][3][6]

TNP-470, a synthetic analog of fumagillin, is a potent, irreversible inhibitor of MetAP2.[4][5][9] While it demonstrated broad-spectrum anti-cancer activity in early clinical trials, its development was halted due to poor oral availability and dose-limiting neurotoxicity.[3][4] this compound was developed to address these challenges. It consists of TNP-470 conjugated to a monomethoxy-polyethylene glycol-polylactic acid (mPEG-PLA) copolymer, which self-assembles into nanopolymeric micelles.[4] This formulation protects the active ingredient, allows for intestinal absorption, and leads to preferential accumulation in neovascularized tissues like tumors.[3][4]

Mechanism of Action

This compound exerts its anti-angiogenic effects through the irreversible inhibition of MetAP2 by its active component, TNP-470.

-

Covalent Binding: TNP-470 contains a reactive spiroepoxide functional group.[10] It covalently binds to a specific histidine residue within the active site of the MetAP2 enzyme, leading to its irreversible inactivation.[9]

-

Inhibition of Protein Maturation: By inactivating MetAP2, this compound prevents the removal of N-terminal methionine from a specific subset of cellular proteins crucial for endothelial cell function.

-

Cell Cycle Arrest: The inhibition of MetAP2 leads to the suppression of endothelial cell proliferation, inducing cell cycle arrest in the G1 phase.[7]

-

Anti-Angiogenic Effects: The halt in endothelial cell proliferation disrupts key steps in the angiogenic cascade, including migration and the formation of three-dimensional vessel structures.[11] This starves tumors of the blood supply necessary for their growth and dissemination.[3][6]

Signaling Pathway of MetAP2 Inhibition by this compound

Caption: Mechanism of this compound's anti-angiogenic action via MetAP2 inhibition.

Quantitative Data: In Vitro Efficacy

The potency of MetAP2 inhibitors is typically evaluated by their ability to inhibit the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

| Compound | Assay Type | Target Cell Line | IC50 Value | Reference |

| SDX-7539 | HUVEC Proliferation | HUVEC | ~0.25 nM (0.12 ng/mL) | [12] |

| TNP-470 | HUVEC Proliferation | HUVEC | 0.35 ng/mL | [12] |

| SDX-7320 (Prodrug) | HUVEC Proliferation | HUVEC | 76 ng/mL | [12] |

| M8891 | MetAP2 Biochemical Assay | N/A | 0.82 nM | [13] |

| M8891 | HUVEC Proliferation | HUVEC | 0.28 nM | [13] |

Note: Data for this compound itself is often presented in the context of in vivo studies due to its nature as a delivery vehicle. The data for TNP-470 and other potent MetAP2 inhibitors like SDX-7539 and M8891 are provided for comparative potency.

Experimental Protocols

Accurate assessment of this compound's activity requires standardized and robust experimental procedures. Detailed protocols for key assays are provided below.

MetAP2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant MetAP2.

Principle: A fluorogenic or colorimetric substrate (e.g., Met-AMC or MAS tripeptide) is cleaved by MetAP2, releasing a detectable signal.[10][12][13] The reduction in signal in the presence of an inhibitor corresponds to its inhibitory activity.

Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 100 mM HEPES pH 7.5, 50 mM NaCl, 50 µM MnCl₂).[12][13]

-

Prepare serial dilutions of this compound/TNP-470 in DMSO, followed by a further dilution in Assay Buffer.

-

Prepare a solution of recombinant human MetAP2 in Assay Buffer.

-

Prepare a solution of the substrate (e.g., Met-AMC) in Assay Buffer.[12]

-

-

Assay Procedure (96-well format):

-

Add 25 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells of a black 96-well microplate.[12]

-

Add 50 µL of the MetAP2 enzyme solution to each well and pre-incubate for 15 minutes at 37°C.[13]

-

Initiate the reaction by adding 25 µL of the Met-AMC substrate solution to each well.[12]

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C using a fluorescence plate reader.[12]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter model to determine the IC50 value.[14]

-

References

- 1. Broad spectrum antiangiogenic treatment for ocular neovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. New oral angiogenesis inhibitor offers potential nontoxic therapy for a wide range of cancers | EurekAlert! [eurekalert.org]

- 4. An orally delivered small-molecule formulation with antiangiogenic and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hitting the mother lode of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of the methionine aminopeptidase 2 enzyme for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Lodamin: A Technical Guide

Executive Summary: Lodamin is a novel, orally available nanopolymeric micelle formulation of the potent antiangiogenic agent TNP-470. Developed to overcome the significant limitations of its parent compound, including neurotoxicity, poor oral bioavailability, and a short plasma half-life, this compound represents a promising therapeutic strategy for the treatment of cancer and other angiogenesis-dependent diseases. This technical guide provides an in-depth overview of the discovery, preclinical development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Challenge of TNP-470 and the Genesis of this compound

TNP-470, a synthetic analog of fumagillin, is one of the most potent inhibitors of angiogenesis discovered.[1] Early clinical trials with TNP-470 demonstrated significant antitumor activity across a broad range of cancers.[2] However, its clinical utility was hampered by several key drawbacks:

-

Neurotoxicity: At high doses, TNP-470 caused neurological side effects.[2]

-

Poor Oral Bioavailability: The drug was not effectively absorbed when taken orally, necessitating frequent intravenous administration.[1]

-

Short Plasma Half-life: TNP-470 is rapidly cleared from the body, requiring continuous infusions to maintain therapeutic concentrations.[1]

To address these challenges, this compound was developed. The core innovation behind this compound is the conjugation of TNP-470 to a biodegradable copolymer, monomethoxy-polyethylene glycol-polylactic acid (mPEG-PLA).[2] This conjugate self-assembles into nanopolymeric micelles in an aqueous environment, encapsulating the TNP-470 in the core.[1] This nanotechnology-based formulation was designed to protect the drug from the acidic environment of the stomach, enhance its absorption, and provide a slow-release profile, thereby improving its therapeutic index.[2]

Physicochemical Properties and Synthesis

This compound is a polymeric micelle formulation with a spherical morphology, typically ranging in size from 10 to 100 nm.[1] The core of the micelle contains the active pharmaceutical ingredient, TNP-470, while the hydrophilic PEG shell interfaces with the aqueous environment, conferring stability and enabling oral absorption.

Synthesis of this compound (PEG-PLA-TNP-470)

The synthesis of this compound involves a multi-step process, beginning with the formation of the PEG-PLA copolymer, followed by conjugation with TNP-470.

Experimental Protocol: Synthesis of PEG-PLA Copolymer

The synthesis of the PEG-PLA diblock copolymer is typically achieved through ring-opening polymerization of lactide initiated by methoxy (B1213986) polyethylene (B3416737) glycol (mPEG).

-

Materials: Methoxy polyethylene glycol (mPEG), D,L-lactide, Stannous octoate (Sn(Oct)₂), Toluene (anhydrous).

-

Procedure:

-

In a dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve a defined molar ratio of mPEG and D,L-lactide in anhydrous toluene.

-

Add a catalytic amount of stannous octoate.

-

The reaction mixture is heated (e.g., to 130°C) and stirred for a specified period (e.g., 24 hours) to allow for polymerization.

-

After cooling to room temperature, the copolymer is precipitated by adding the reaction mixture to a non-solvent, such as cold diethyl ether.

-

The precipitated PEG-PLA copolymer is then collected by filtration and dried under vacuum.

-

Experimental Protocol: Conjugation of TNP-470 to PEG-PLA

The conjugation of TNP-470 to the PEG-PLA copolymer is a critical step in the formation of this compound. This process typically involves a nucleophilic substitution reaction.

-

Materials: PEG-PLA copolymer, TNP-470, Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the PEG-PLA copolymer in DMF.

-

In a separate container, dissolve TNP-470 in DMF.

-

Add the TNP-470 solution to the PEG-PLA solution and stir the mixture at a controlled temperature (e.g., 4°C) in the dark for a specified duration (e.g., 12 hours).

-

Following the reaction, the solvent (DMF) is removed, for instance, by evaporation under reduced pressure.

-

The resulting PEG-PLA-TNP-470 conjugate (this compound) is then purified, for example, by dialysis against water to remove any unreacted TNP-470 and other small molecule impurities.

-

The purified this compound is then lyophilized for storage.

-

Mechanism of Action

The pharmacological activity of this compound is derived from its active component, TNP-470, which is a specific inhibitor of methionine aminopeptidase-2 (MetAP2).

Inhibition of Methionine Aminopeptidase-2 (MetAP2)

MetAP2 is a key enzyme involved in the post-translational modification of proteins. It specifically removes the N-terminal methionine from newly synthesized polypeptides. This process is crucial for the proper function and stability of many proteins involved in cell proliferation and angiogenesis. TNP-470 covalently binds to the active site of MetAP2, irreversibly inhibiting its enzymatic activity.

Downstream Signaling Pathway

The inhibition of MetAP2 by TNP-470 in endothelial cells triggers a cascade of downstream events that ultimately lead to cell cycle arrest and inhibition of angiogenesis. A key pathway involved is the activation of the tumor suppressor protein p53.

Activated p53, in turn, upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as WAF1/CIP1). p21 then inhibits the activity of the Cyclin E/CDK2 complex, which is essential for the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and prevents the cell from progressing from the G1 to the S phase of the cell cycle, leading to G1 cell cycle arrest. This cytostatic effect on endothelial cells is the primary mechanism by which this compound inhibits angiogenesis.

Preclinical Efficacy

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models, demonstrating its potent antiangiogenic and antitumor activities.

In Vitro Efficacy

| Assay | Cell Line | Parameter | This compound (TNP-470) Concentration | Result |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | IC₅₀ | 15 pg/mL (for TNP-470) | Potent cytostatic inhibition[3] |

| Endothelial Cell Uptake | Endothelial Cells | Cellular Uptake | Not specified | Rapidly taken up[1] |

In Vivo Efficacy

Experimental Workflow: In Vivo Tumor Models

| Animal Model | Tumor Type | Treatment | Result |

| C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | Oral this compound | ~87% tumor growth inhibition[1] |

| C57BL/6 Mice | B16/F10 Melanoma | Oral this compound | ~77% tumor growth inhibition[1] |

| Mice | VEGF-induced Corneal Angiogenesis | Oral this compound | 40% inhibition of vessel growth[1] |

Experimental Protocol: Lewis Lung Carcinoma (LLC) Mouse Model

-

Cell Culture: Lewis Lung Carcinoma (LLC) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Animal Model: C57BL/6 mice are typically used.

-

Tumor Implantation: A suspension of LLC cells (e.g., 1 x 10⁶ cells) in a suitable buffer (e.g., PBS) is injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound at a specified dose. The control group receives a vehicle control.

-

Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis to assess angiogenesis and cell proliferation.

Experimental Protocol: B16/F10 Melanoma Mouse Model

The protocol is similar to the LLC model, with the following modifications:

-

Cell Culture: B16/F10 melanoma cells are used.

-

Tumor Implantation: A suspension of B16/F10 cells is injected subcutaneously.

Experimental Protocol: Corneal Micropocket Assay

This assay is a standard in vivo method to assess angiogenesis.

-

Pellet Preparation: A slow-release pellet containing a pro-angiogenic factor (e.g., VEGF) is prepared.

-

Animal Model: Mice are anesthetized.

-

Implantation: A small pocket is surgically created in the cornea, and the pellet is implanted.

-

Treatment: Animals are treated with oral this compound or a vehicle control.

-

Analysis: After a set period (e.g., 6 days), the degree of neovascularization is quantified by measuring the area of vessel growth towards the pellet.[1]

Pharmacokinetics and Safety

A key advantage of this compound is its improved pharmacokinetic profile and enhanced safety compared to TNP-470.

| Parameter | TNP-470 | This compound |

| Oral Bioavailability | Poor | Significantly Increased[2] |

| Plasma Half-life | Short (minutes)[1] | Significantly Increased[2] |

| Neurotoxicity | Dose-limiting[2] | No detectable neurotoxicity[2] |

The encapsulation of TNP-470 within the polymeric micelle protects it from degradation in the gastrointestinal tract and facilitates its absorption. The slow release of TNP-470 from the micelles results in a prolonged plasma half-life. Furthermore, the nanoparticle formulation appears to alter the biodistribution of the drug, leading to accumulation in tumor tissue while preventing it from crossing the blood-brain barrier, thus mitigating the neurotoxicity observed with the parent compound.[1]

Conclusion and Future Directions

This compound represents a significant advancement in the development of antiangiogenic therapies. By leveraging nanotechnology to reformulate the potent but problematic compound TNP-470, researchers have created a promising oral, non-toxic, and effective anticancer agent with a broad spectrum of activity. The preclinical data strongly support its continued development for the treatment of various cancers, potentially as a chronic maintenance therapy to prevent tumor recurrence or in combination with other anticancer agents.[2] Further studies are warranted to fully elucidate its pharmacokinetic profile in larger animal models and to transition this promising therapeutic into clinical trials. Its potential application in other angiogenesis-related diseases, such as age-related macular degeneration, also merits further investigation.[2]

References

Lodamin's Impact on Endothelial Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodamin, a polymeric formulation of the potent anti-angiogenic agent TNP-470, exerts its therapeutic effects by inhibiting the proliferation of endothelial cells, a critical step in angiogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound arrests the endothelial cell cycle. It details the key signaling pathways involved, presents quantitative data on cell cycle distribution, and outlines the experimental protocols used to elucidate these findings. The information presented herein is intended to support further research and development of this compound and other anti-angiogenic therapies.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Endothelial cells, which form the inner lining of blood vessels, are the primary drivers of angiogenesis. Consequently, inhibiting endothelial cell proliferation is a key strategy in anti-angiogenic cancer therapy.

This compound is a nano-formulated version of TNP-470, an analog of fumagillin, designed to improve its oral bioavailability and reduce neurotoxicity. TNP-470 has been shown to potently and selectively inhibit endothelial cell growth.[1][2] This guide focuses on the core mechanism of this inhibition: the targeted disruption of the endothelial cell cycle.

The Molecular Mechanism of this compound-Induced Cell Cycle Arrest

This compound's primary mechanism of action on endothelial cells is the induction of a cell cycle arrest in the late G1 phase.[1][3] This prevents the cells from entering the S phase, during which DNA synthesis occurs, thereby halting proliferation. This G1 arrest is orchestrated through a specific signaling cascade initiated by the inhibition of Methionine Aminopeptidase 2 (MetAP2).

Inhibition of Methionine Aminopeptidase 2 (MetAP2)

The direct molecular target of TNP-470, the active component of this compound, is Methionine Aminopeptidase 2 (MetAP2).[3] MetAP2 is a crucial enzyme responsible for the removal of the N-terminal methionine from newly synthesized proteins. Inhibition of MetAP2 in endothelial cells triggers a downstream signaling cascade that leads to cell cycle arrest.[1]

Activation of the p53 Pathway and Upregulation of p21

Treatment of endothelial cells with TNP-470 leads to the activation of the tumor suppressor protein p53.[1][3] Activated p53, in turn, transcriptionally upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.[1][2][3] The accumulation of p21 is a critical event in TNP-470-induced cell cycle arrest.[1] Studies have shown that endothelial cells deficient in p53 or p21 are resistant to the cytostatic effects of TNP-470, underscoring the essential role of this pathway.[1][2]

Inhibition of Cyclin E-CDK2 and Hypophosphorylation of pRb

The increased levels of p21 directly inhibit the activity of the cyclin E-Cdk2 complex.[1] This complex is essential for the G1 to S phase transition. A key substrate of the cyclin E-Cdk2 complex is the retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry. The inhibition of cyclin E-Cdk2 by p21 leads to the hypophosphorylation of pRb, which maintains the G1 arrest.[1]

The Role of Cyclin D1

Interestingly, treatment with TNP-470 has also been shown to increase the expression of cyclin D1 in endothelial cells.[4][5] While seemingly counterintuitive for a cell cycle arrest, this upregulation of cyclin D1 may be part of a cellular senescence response induced by TNP-470.[4] The induced cyclin D1 can form a complex with CDK4 and p21.[4] However, the kinase activity of this complex towards pRb is reduced, contributing to the overall G1 arrest.[4]

Signaling Pathway Diagram

Caption: this compound's signaling pathway leading to G1 cell cycle arrest.

Quantitative Data on Endothelial Cell Cycle Progression

Table 1: Effect of TNP-470 on Endothelial Cell Proliferation

| Cell Line | Compound | IC50 (Cytostatic Effect) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNP-470 | 15 pg/ml | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the impact of this compound (TNP-470) on endothelial cell cycle progression.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for these studies.[1]

-

Culture Medium: HUVECs are typically cultured in Endothelial Growth Medium (EGM), supplemented with growth factors such as basic fibroblast growth factor (bFGF) and fetal bovine serum (FBS).

-

Synchronization: To study cell cycle progression, cells are often synchronized. A common method is serum starvation for 24-48 hours to arrest cells in the G0/G1 phase. After synchronization, the cells are stimulated to re-enter the cell cycle by adding complete medium.

-

Treatment: Synchronized or asynchronously growing cells are treated with various concentrations of TNP-470 or a vehicle control (e.g., DMSO) for specified time periods (e.g., 12, 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of DNA content to determine the percentage of cells in each phase of the cell cycle.

-

Harvesting: Adherent cells are washed with PBS and harvested by trypsinization. The cell suspension is then centrifuged.

-

Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol (B145695), added dropwise while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice or can be stored at -20°C.

-

Staining:

-

The fixed cells are centrifuged to remove the ethanol and washed with PBS.

-

The cell pellet is resuspended in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A to degrade RNA, which can also be stained by PI.

-

The cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA-bound PI is proportional to the DNA content. The data is used to generate a histogram, from which the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases can be calculated using cell cycle analysis software.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis

This protocol is used to determine the protein levels of key cell cycle regulators.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p53, p21, cyclin D1, cyclin E, CDK2, phospho-pRb, total pRb, and a loading control like β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry: The intensity of the protein bands can be quantified using image analysis software to determine relative protein expression levels.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound, through its active component TNP-470, effectively halts endothelial cell proliferation by inducing a G1 cell cycle arrest. This is achieved through the inhibition of MetAP2, which triggers a p53-dependent upregulation of the CDK inhibitor p21. The subsequent inhibition of cyclin E-Cdk2 activity and the maintenance of pRb in its hypophosphorylated state are the key events that block S-phase entry. The accompanying increase in cyclin D1 suggests a potential role in inducing cellular senescence as part of this compound's anti-angiogenic mechanism. The detailed understanding of this signaling pathway and the robust experimental protocols outlined in this guide provide a solid foundation for the continued investigation and clinical development of this compound as a promising anti-cancer therapeutic.

References

- 1. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Participation of cyclin D1 deregulation in TNP-470-mediated cytostatic effect: involvement of senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytostatic inhibition of endothelial cell growth by the angiogenesis inhibitor TNP-470 (AGM-1470) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Lodamin's Drug Delivery System: A Technical Guide

Introduction: Lodamin is a novel, orally administered antiangiogenic agent developed to overcome the limitations of its parent compound, TNP-470. TNP-470, a synthetic analog of fumagillin (B1674178), is a potent inhibitor of angiogenesis but suffers from poor oral bioavailability and a short half-life, necessitating frequent parenteral administration. [1][2]The this compound drug delivery system encapsulates TNP-470 within a polymeric nanomicelle, enhancing its pharmacokinetic profile and enabling effective oral delivery for cancer therapy and the prevention of metastasis. [1]This guide provides a detailed overview of the fundamental principles of the this compound delivery system, its mechanism of action, quantitative performance metrics, and the experimental protocols used for its evaluation.

Core Principles of the Drug Delivery System

The this compound formulation is based on the principles of nanomedicine, utilizing a polymeric carrier to improve the therapeutic index of a potent but challenging small molecule.

-

Drug Delivery Vehicle: The core of the this compound system is a self-assembling nanopolymeric micelle. This is achieved by conjugating the hydrophobic TNP-470 molecule to an amphiphilic block copolymer, specifically monomethoxy-polyethylene glycol-polylactic acid (mPEG-PLA). [1]This copolymer belongs to the poly(lactic-co-glycolic acid) (PLGA) family, which is well-established in drug delivery for its biocompatibility and biodegradability. [3][4]The resulting amphiphilic conjugate forms micelles in aqueous environments, with a hydrophobic PLA core containing the TNP-470 and a hydrophilic PEG shell. This "stealth" PEG layer shields the nanoparticle from the immune system, prolonging its circulation time. [5]* Route of Administration and Bioavailability: this compound is designed for oral administration. [1]A primary challenge with oral drugs is the "first-pass effect," where a significant portion of the drug is metabolized in the liver after absorption from the gut, reducing its systemic availability. [6]The nanomicellar structure of this compound protects TNP-470 from degradation in the gastrointestinal tract and facilitates its absorption through the intestine. [1]This formulation leads to rapid entry into circulation and maintains higher serum levels compared to free TNP-470. [7]* Targeted Accumulation: A key principle of nanoparticle-based drug delivery is the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky or "fenestrated," allowing nanoparticles of a certain size (typically 50-200 nm) to extravasate from the bloodstream and accumulate in the tumor microenvironment. [8]this compound's nanomicellar structure allows it to selectively accumulate in tumor tissues, concentrating the antiangiogenic effect where it is most needed while minimizing systemic exposure. [1]This is particularly effective in preventing liver metastasis, as the oral route ensures the drug first passes through the liver. [1]

Quantitative Data & Performance Metrics

The following tables summarize the key characteristics and efficacy data for the this compound drug delivery system, compiled from preclinical studies.

Table 1: Nanoparticle Formulation and Characterization

| Parameter | Value | Description | Source(s) |

| Core Polymer | mPEG-PLA | Monomethoxy-polyethylene glycol-polylactic acid, an amphiphilic block copolymer. | [1][5] |

| Active Agent | TNP-470 | A synthetic, potent antiangiogenic fumagillin analog. | [1] |

| Particle Size (Hydrodynamic Diameter) | ~100 - 200 nm | Ideal range for exploiting the EPR effect and avoiding rapid clearance. | [8][9] |

| Drug Loading | Variable (e.g., ~5-10% w/w) | The weight percentage of the drug relative to the total nanoparticle weight. Can be tuned based on the synthesis method. | [1][10] |

| Zeta Potential | Near-neutral (~0 to -40 mV) | The PEG shell typically results in a near-neutral surface charge, which helps prevent aggregation and opsonization. | [3] |

Table 2: Preclinical Efficacy in Mouse Models

| Cancer Model | Treatment | Key Efficacy Outcome | Source(s) |

| Lewis Lung Carcinoma (Primary Tumor) | Daily Oral this compound | Significant tumor growth inhibition compared to control and free TNP-470. | [7] |

| Lewis Lung Carcinoma (Metastasis) | Daily Oral this compound | Dramatic reduction in liver metastasis; 100% survival at 20 days vs. <50% for free TNP-470. | [7] |

| Human Colon Cancer (TK-4, Metastasis) | Subcutaneous TNP-470 | Liver metastasis developed in only 2 of 8 mice, compared to 9 of 10 in the control group. | [11] |

| Ocular Neovascularization (CNV Model) | Oral or Local this compound | Significant suppression of angiogenesis, vascular leakage, and inflammation. Regression of established lesions. | [12][13] |

Table 3: Pharmacokinetic (PK) Profile Comparison

| Parameter | Free TNP-470 | This compound (Oral) | Advantage of this compound | Source(s) |

| Oral Bioavailability | Poor | Significantly Enhanced | Enables effective oral dosing. | [1] |

| Half-life (t½) | Short (0.05 - 1.07 h) | Extended | Reduces dosing frequency and maintains therapeutic levels. | [2][7] |

| Serum Concentration | Low and variable | High and sustained | Provides greater and more consistent drug exposure. | [7] |

| Tumor Accumulation | Low | Selective and High | Concentrates therapeutic effect at the target site via the EPR effect. | [1] |

Mechanism of Action

This compound's therapeutic effect is derived from the antiangiogenic activity of its active payload, TNP-470.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Tumors require a dedicated blood supply to receive oxygen and nutrients. This compound works by disrupting this process. The primary molecular target of TNP-470 is Methionine Aminopeptidase-2 (MetAP2) , a cytosolic metalloprotease. [14][15] TNP-470 binds to and irreversibly inactivates MetAP2 in endothelial cells—the cells that line the interior of blood vessels. [16]The inhibition of MetAP2 leads to a G1 cell cycle arrest, thereby blocking the proliferation of endothelial cells. [16][17]This cytostatic effect prevents the formation of new blood vessels, effectively starving the tumor and inhibiting its growth and ability to metastasize. [7]Additionally, this compound has been shown to suppress the secretion of various pro-inflammatory and pro-angiogenic cytokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), further contributing to its antiangiogenic and anti-inflammatory effects. [12][13]

Experimental Protocols

The efficacy and mechanism of this compound have been validated through a series of established preclinical assays. Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis and Characterization of this compound Nanoparticles

This protocol describes the general method for creating TNP-470-loaded mPEG-PLA nanoparticles.

-

Copolymer Synthesis: mPEG-PLA is synthesized via ring-opening polymerization of D,L-lactide, using mPEG as an initiator and a catalyst such as stannous octoate. The reaction is carried out under heat (e.g., 120°C) for several hours. The resulting copolymer is then purified by dissolution in a solvent like chloroform (B151607) and precipitation in a non-solvent like ethyl ether. [18]2. Nanoparticle Formulation (Emulsion-Solvent Evaporation):

-

Dissolve a defined amount of the mPEG-PLA copolymer and TNP-470 in a volatile organic solvent (e.g., dichloromethane).

-

Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA).

-

Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Evaporate the organic solvent under reduced pressure using a rotary evaporator. This causes the polymer to precipitate, forming solid nanoparticles.

-

Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess surfactant, and lyophilize for storage. [4]3. Characterization:

-